2-Bromo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry . This compound features a bromine atom, a methoxy group, and an indole moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and advanced purification techniques are often employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The indole moiety can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Major Products Formed
Substitution: Formation of various substituted indole derivatives.
Oxidation: Formation of indole-2,3-diones.
Reduction: Formation of indolines.
Scientific Research Applications
2-Bromo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of novel therapeutic agents due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites of enzymes, modulating their activity. The bromine atom and methoxy group can influence the compound’s binding affinity and specificity . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Bromo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl]benzamide is unique due to the presence of the methoxy group on the indole ring, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives . This structural feature makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
920537-46-8 |
---|---|
Molecular Formula |
C19H19BrN2O2 |
Molecular Weight |
387.3 g/mol |
IUPAC Name |
2-bromo-N-[2-(5-methoxy-1-methylindol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C19H19BrN2O2/c1-22-12-13(16-11-14(24-2)7-8-18(16)22)9-10-21-19(23)15-5-3-4-6-17(15)20/h3-8,11-12H,9-10H2,1-2H3,(H,21,23) |
InChI Key |
OBHJJVOCEQCJTA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)OC)CCNC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.